molecular formula C12H12N2O3 B2925128 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione CAS No. 1955564-49-4

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B2925128
CAS No.: 1955564-49-4
M. Wt: 232.239
InChI Key: IWIZFKYKTAKHKQ-UHFFFAOYSA-N
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Description

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione is a cyclic imide derivative synthesized via the reaction of 1,3-isoindolinediones with hydroxylamine hydrochloride in glacial acetic acid . Its structure features a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(1-(hydroxyimino)ethyl)phenyl group. This compound is commercially available (CymitQuimica, Ref: 3D-FDD56449), indicating its relevance in organic and pharmaceutical research .

Properties

IUPAC Name

1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(13-17)9-2-4-10(5-3-9)14-11(15)6-7-12(14)16/h2-5,17H,6-7H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZFKYKTAKHKQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties. Below, the target compound is compared with structurally related analogues based on substituents, physicochemical properties, and reported activities.

Structural Analogues and Substituent Effects

Substitution at the Phenyl Ring
  • Target Compound: 4-(1-(Hydroxyimino)ethyl)phenyl group. The hydroxyimino group enhances polarity and may confer chelation or hydrogen-bonding capabilities.
  • 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione (): Substituents: 4-Methoxyphenyl and piperidinyl. Molecular weight: 288.34; logP: 1.06. The methoxy group increases lipophilicity compared to the hydroxyimino group .
  • 1-[(4-Phenylphenyl)methyl]pyrrolidine-2,5-dione (): Substituent: Biphenylmethyl. Molecular weight: 265.31; logP: 2.93.
Substitution with Heterocycles
  • Mannich Pyrol-Pyridine Bases (): Example: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione. Substituents: Pyridine and aniline-derived groups. Demonstrated moderate antimicrobial activity (78–80% yield) against E. coli, B. subtilis, and fungal strains .
  • Indole-Piperidine Derivatives ():
    • Example: 1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i).
    • Substituents: Indole and piperidine.
    • High yield (84%) and melting point (178–182°C), suggesting thermal stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents
Target Compound C12H12N2O3 232.24* ~0.5† 4-(1-(Hydroxyimino)ethyl)phenyl
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)-dione C16H20N2O3 288.34 1.08 4-Methoxyphenyl, piperidinyl
1-[(4-Phenylphenyl)methyl]-dione C17H15NO2 265.31 2.94 Biphenylmethyl
Mannich Pyrol-Pyridine Base () C10H11N3O2 217.21 N/A Pyridin-2-ylamino, aniline

*Calculated based on molecular formula; †Estimated using substituent contributions (hydroxyimino reduces logP vs. methoxy or aryl groups).

Biological Activity

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione, also known by its IUPAC name 1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
CAS Number 1955564-49-4
Appearance White powder

The presence of the hydroxyimino group and the pyrrolidine ring is crucial for its biological activity, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyimino group can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting enzymatic reactions. Additionally, the pyrrolidine ring may modulate receptor activity through conformational changes upon binding.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrrolidine derivatives. For instance, a study on 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent activity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Key Findings:

  • Compounds bearing specific substitutions (e.g., 4-chlorophenyl) showed enhanced anticancer activity.
  • The incorporation of functional groups influenced both anticancer efficacy and cytotoxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds similar to this compound were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicated promising antimicrobial activity, suggesting that these compounds could serve as templates for developing new antimicrobial agents .

Study on Anticancer Properties

In a comparative study involving various pyrrolidine derivatives, researchers evaluated the anticancer effects on A549 cells and non-cancerous HSAEC-1 KT cells. The study found that certain modifications in the chemical structure led to improved selectivity for cancer cells while minimizing toxicity to normal cells. Notably, compounds with a dimethylamino phenyl substitution exhibited superior anticancer activity .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. The study revealed that modifications in the hydroxyimino group significantly impacted the compounds' effectiveness against resistant pathogens. This highlights the potential for developing new treatments targeting antibiotic-resistant infections .

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